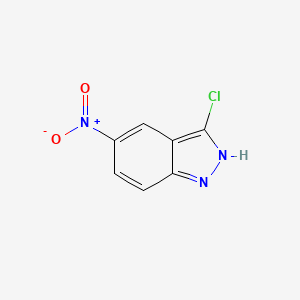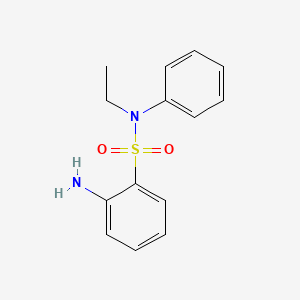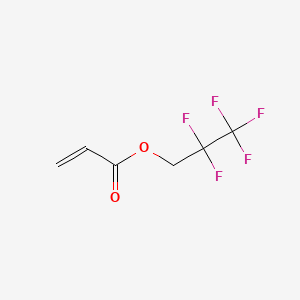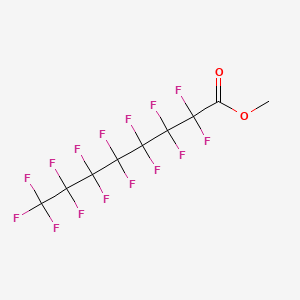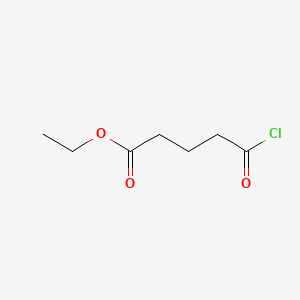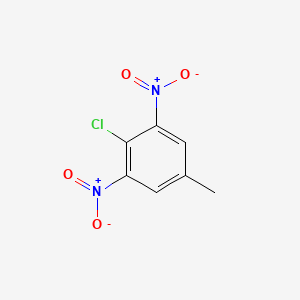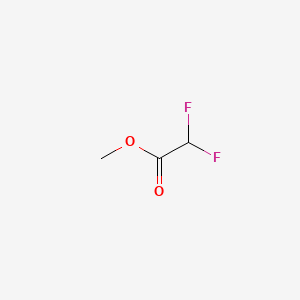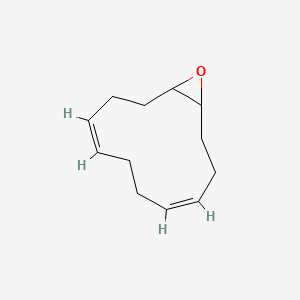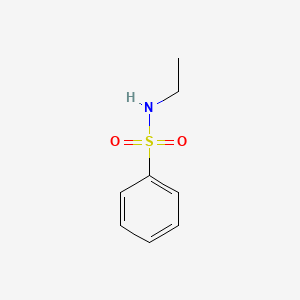
2-Cloro-6-(trifluorometil)piridina
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)pyridine is a colorless to off-white liquid . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure .Chemical Reactions Analysis
The major use of 2-Chloro-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)pyridine is a colorless to off-white liquid . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
El grupo trifluorometil en 2-Cloro-6-(trifluorometil)piridina es un farmacóforo común en muchos medicamentos aprobados por la FDA. Este grupo es conocido por su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los fármacos . El compuesto puede servir como precursor en la síntesis de diversas moléculas de fármacos, particularmente aquellas que se dirigen a enfermedades donde las propiedades únicas del flúor pueden ser beneficiosas.
Síntesis Agroquímica
En la industria agroquímica, los derivados de This compound se utilizan por su potente actividad biológica. Son intermediarios clave en la síntesis de herbicidas y pesticidas. El grupo trifluorometil es especialmente valorado por su capacidad para mejorar la eficacia y la selectividad de los agroquímicos .
Ciencia de Materiales
Este compuesto se utiliza en el desarrollo de materiales avanzados, incluida la síntesis de marcos metal-orgánicos (MOF). Los MOF tienen una amplia gama de aplicaciones, desde el almacenamiento de gas hasta la catálisis, y la incorporación de piridinas fluoradas puede alterar significativamente sus propiedades .
Medicina Veterinaria
Al igual que los fármacos humanos, This compound también se utiliza en medicina veterinaria. Ayuda a crear medicamentos que son más efectivos y duraderos, asegurando una mejor salud y productividad del ganado .
Síntesis Orgánica
Como intermedio en la síntesis orgánica, este compuesto participa en diversas reacciones químicas, incluida la metalación. Los compuestos organometálicos resultantes tienen aplicaciones en procesos sintéticos posteriores, lo que lleva a una variedad de productos finales .
Actividad Fungicida
La investigación ha demostrado que los derivados de piridina sustituidos con trifluorometil exhiben una mayor actividad fungicida en comparación con otros derivados. Esto convierte a This compound en un valioso bloque de construcción en la síntesis de fungicidas .
Mecanismo De Acción
Target of Action
It’s known that many pyridine derivatives interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine . These factors could include temperature, pH, and the presence of other compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQMCQMDHBTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345169 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39890-95-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-chloro-6-(trifluoromethyl)pyridine of interest in chemical research?
A1: 2-Chloro-6-(trifluoromethyl)pyridine is a versatile building block for synthesizing more complex molecules. Its structure, containing both a chlorine atom and a trifluoromethyl group, allows for diverse chemical modifications. Researchers have demonstrated its utility in regioexhaustive functionalization, a strategy where a single starting material is transformed into all possible regioisomers of a product. [] This is particularly useful for exploring the properties of different isomers and identifying lead compounds in drug discovery.
Q2: What specific chemical transformations has 2-chloro-6-(trifluoromethyl)pyridine been subjected to?
A2: Several studies have explored the reactivity of 2-chloro-6-(trifluoromethyl)pyridine. Researchers have successfully converted this compound into its three possible carboxylic acid derivatives using various organometallic chemistry techniques. [] These techniques include transmetalation-equilibration to modify the reactivity of organometallic species, site-selective deprotonation using strong bases like lithium diisopropylamide, regioselective iodine migration, and steric protection of specific positions using bulky silyl groups.
Q3: Beyond its use in synthetic chemistry, has 2-chloro-6-(trifluoromethyl)pyridine been detected in any biological or environmental samples?
A3: Yes, recent research has identified 2-chloro-6-(trifluoromethyl)pyridine-3-ol, a derivative of 2-chloro-6-(trifluoromethyl)pyridine, in human cord blood samples. [] This finding suggests potential prenatal exposure to this compound and highlights the need for further investigation into its sources and potential health effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




